Cas no 514804-15-0 (3-(3-nitrophenoxy)benzaldehyde)
3-(3-nitrophenoxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 3-(3-nitrophenoxy)-
- 3-(3-nitrophenoxy)benzaldehyde
- SCHEMBL6155205
- VFPGFAKLECSSJS-UHFFFAOYSA-N
- Z1180109851
- [3-(3-nitrophenoxy)phenyl]formaldehyde
- 514804-15-0
- EN300-14945438
- AKOS013256745
-
- MDL: MFCD19396183
- Inchi: 1S/C13H9NO4/c15-9-10-3-1-5-12(7-10)18-13-6-2-4-11(8-13)14(16)17/h1-9H
- InChI Key: VFPGFAKLECSSJS-UHFFFAOYSA-N
- SMILES: O(C1C=CC=C(C=O)C=1)C1C=CC=C(C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 243.05317
- Monoisotopic Mass: 243.05315777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 72.1Ų
Experimental Properties
- PSA: 69.44
3-(3-nitrophenoxy)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-14945438-1g |
3-(3-nitrophenoxy)benzaldehyde |
514804-15-0 | 95% | 1g |
$871.0 | 2023-08-31 | |
| Enamine | EN300-14945438-5g |
3-(3-nitrophenoxy)benzaldehyde |
514804-15-0 | 95% | 5g |
$2525.0 | 2023-08-31 | |
| Enamine | EN300-14945438-10g |
3-(3-nitrophenoxy)benzaldehyde |
514804-15-0 | 95% | 10g |
$3746.0 | 2023-08-31 | |
| Enamine | EN300-14945438-0.05g |
3-(3-nitrophenoxy)benzaldehyde |
514804-15-0 | 95% | 0.05g |
$202.0 | 2023-08-31 | |
| Enamine | EN300-14945438-0.1g |
3-(3-nitrophenoxy)benzaldehyde |
514804-15-0 | 95% | 0.1g |
$301.0 | 2023-08-31 | |
| Enamine | EN300-14945438-0.25g |
3-(3-nitrophenoxy)benzaldehyde |
514804-15-0 | 95% | 0.25g |
$431.0 | 2023-08-31 | |
| Enamine | EN300-14945438-0.5g |
3-(3-nitrophenoxy)benzaldehyde |
514804-15-0 | 95% | 0.5g |
$679.0 | 2023-08-31 | |
| Enamine | EN300-14945438-1.0g |
3-(3-nitrophenoxy)benzaldehyde |
514804-15-0 | 95% | 1g |
$871.0 | 2023-05-06 | |
| Enamine | EN300-14945438-2.5g |
3-(3-nitrophenoxy)benzaldehyde |
514804-15-0 | 95% | 2.5g |
$1707.0 | 2023-08-31 | |
| Enamine | EN300-14945438-5.0g |
3-(3-nitrophenoxy)benzaldehyde |
514804-15-0 | 95% | 5g |
$2525.0 | 2023-05-06 |
3-(3-nitrophenoxy)benzaldehyde Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 3-(3-nitrophenoxy)benzaldehyde
Introduction to 3-(3-nitrophenoxy)benzaldehyde (CAS No. 514804-15-0) in Modern Chemical Research
3-(3-nitrophenoxy)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 514804-15-0, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This aromatic aldehyde derivative combines a nitro group and a phenoxy substituent, making it a versatile intermediate for various chemical transformations and applications. Its unique structural features have positioned it as a valuable building block in the development of novel therapeutic agents and fine chemicals.
The compound's molecular structure, characterized by a benzaldehyde core substituted with a 3-nitrophenoxy group, imparts distinct reactivity and functionality. The nitro group, in particular, is known for its ability to participate in nucleophilic aromatic substitution reactions, while the aldehyde functionality allows for further derivatization via condensation, oxidation, or reduction processes. These properties make 3-(3-nitrophenoxy)benzaldehyde an attractive candidate for researchers exploring new synthetic pathways and molecular architectures.
In recent years, advancements in medicinal chemistry have highlighted the importance of aromatic aldehydes as precursors for drug discovery. The presence of both electron-withdrawing (nitro) and electron-donating (phenoxy) groups in 3-(3-nitrophenoxy)benzaldehyde creates a balance of electronic effects that can influence the compound's interactions with biological targets. This balance has been exploited in the design of molecules with potential antimicrobial, anti-inflammatory, and anticancer properties.
One of the most compelling applications of 3-(3-nitrophenoxy)benzaldehyde is in the synthesis of biologically active heterocycles. Researchers have demonstrated its utility in constructing complex scaffolds by undergoing cyclization reactions that introduce nitrogen-containing rings into the molecule. These heterocycles are often found in natural products and pharmaceuticals, underscoring the compound's relevance in drug development. For instance, studies have shown that derivatives of 3-(3-nitrophenoxy)benzaldehyde can be transformed into pyrazole and triazole derivatives, which exhibit promising pharmacological activities.
The role of 3-(3-nitrophenoxy)benzaldehyde in catalytic processes has also been explored. Its ability to act as a ligand or intermediate in transition metal-catalyzed reactions has opened new avenues for asymmetric synthesis and cross-coupling reactions. Such methodologies are crucial for constructing enantiomerically pure compounds, which are often required for therapeutic applications due to their improved biological activity and reduced side effects.
Recent innovations in green chemistry have prompted investigations into sustainable synthetic routes for 3-(3-nitrophenoxy)benzaldehyde. Researchers are increasingly focusing on solvent-free reactions, microwave-assisted synthesis, and biocatalytic methods to enhance efficiency and minimize environmental impact. These approaches align with global efforts to develop more eco-friendly chemical processes while maintaining high yields and purity standards.
The pharmaceutical industry has shown particular interest in 3-(3-nitrophenoxy)benzaldehyde as a starting material for novel drug candidates. Its structural motif is reminiscent of several approved drugs, suggesting its potential as a scaffold for future therapeutics. Computational modeling studies have further supported its role in designing molecules with optimized pharmacokinetic profiles. By leveraging computational tools such as molecular docking and virtual screening, researchers can rapidly identify promising derivatives of 3-(3-nitrophenoxy)benzaldehyde for further experimental validation.
Another area where 3-(3-nitrophenoxy)benzaldehyde has made significant contributions is in materials science. Beyond its applications in life sciences, this compound serves as a precursor for functional materials such as organic semiconductors and liquid crystals. The nitro group's ability to absorb light across multiple wavelengths makes it particularly useful in photovoltaic applications, where efficient light harvesting is essential for energy conversion.
The synthesis of 3-(3-nitrophenoxy)benzaldehyde itself presents an intriguing challenge due to its complex functionalization requirements. Traditional methods often involve multi-step sequences that require careful optimization to achieve high regioselectivity and yield. However, recent advances in synthetic techniques have simplified its preparation considerably. For example, palladium-catalyzed cross-coupling reactions now provide efficient routes to introduce the desired substituents onto the benzaldehyde core without excessive byproduct formation.
The versatility of 3-(3-nitrophenoxy)benzaldehyde extends to its role as an intermediate in agrochemical research. Its derivatives have been investigated for their potential as herbicides and fungicides due to their ability to disrupt metabolic pathways in target organisms. This application underscores the broad utility of this compound beyond traditional pharmaceutical contexts.
In conclusion, 3-(3-nitrophenoxy)benzaldehyde (CAS No. 514804-15-0) represents a fascinating compound with far-reaching implications across multiple scientific disciplines. Its unique structural features enable diverse chemical transformations, making it indispensable in drug discovery, materials science, and sustainable chemistry. As research continues to uncover new applications for this molecule, its significance is poised to grow even further.
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